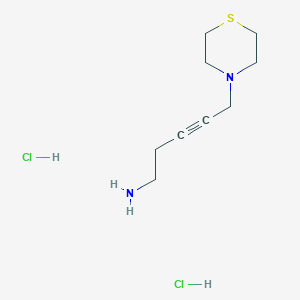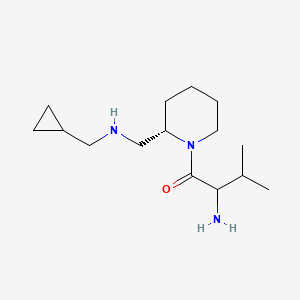
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropylmethyl group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a suitable reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-((S)-2-(((methylamino)methyl)piperidin-1-yl)-3-methylbutan-1-one: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2-Amino-1-((S)-2-(((ethylamino)methyl)piperidin-1-yl)-3-methylbutan-1-one: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
The presence of the cyclopropylmethyl group in 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can lead to different pharmacological and chemical properties.
Propiedades
Fórmula molecular |
C15H29N3O |
|---|---|
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-8-4-3-5-13(18)10-17-9-12-6-7-12/h11-14,17H,3-10,16H2,1-2H3/t13-,14?/m0/s1 |
Clave InChI |
SYSWBKSBPIHZAC-LSLKUGRBSA-N |
SMILES isomérico |
CC(C)C(C(=O)N1CCCC[C@H]1CNCC2CC2)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCCC1CNCC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







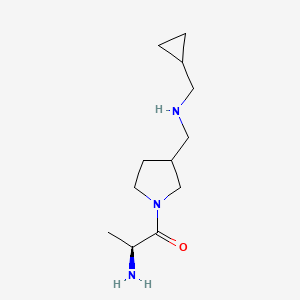

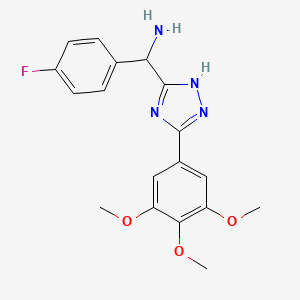
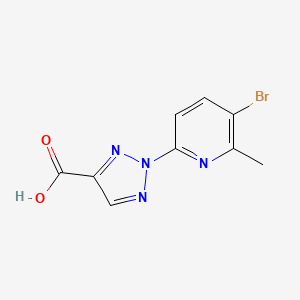
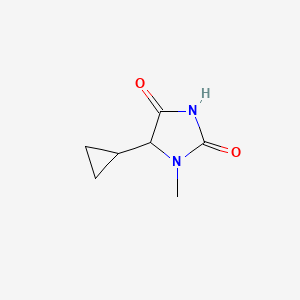
![2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)
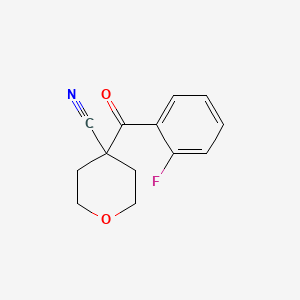
![2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)pyridin-3-amine](/img/structure/B11794605.png)
